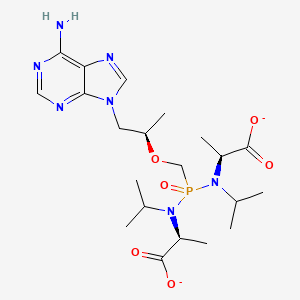
TenofovirBis(L-alanineIsopropylEster)Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TenofovirBis(L-alanineIsopropylEster)Amide is a compound belonging to the class of nucleotide analogs, which are widely used in antiviral therapies. This compound is particularly notable for its potent antiviral efficacy, low resistance rate, and high safety profile. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections and has shown promising results in preclinical models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of TenofovirBis(L-alanineIsopropylEster)Amide involves several key steps. Initially, PMPA (phosphonomethoxypropyl adenine) undergoes a heating reaction with a chlorination agent such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method. The reaction is carried out in an organic solvent at temperatures between -30 to -20°C in the presence of an organic alkali .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with readily available raw materials and mild reaction conditions. This ensures that the compound can be produced efficiently and at a lower cost, making it suitable for widespread use .
Análisis De Reacciones Químicas
Types of Reactions: TenofovirBis(L-alanineIsopropylEster)Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent antiviral activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include alkali metal amidoboranes, which facilitate the formation of primary and secondary amides. These reactions typically occur at room temperature without the need for catalysts, making them highly efficient .
Major Products Formed: The major products formed from these reactions include the active metabolite tenofovir diphosphate, which is responsible for the compound’s antiviral activity. This metabolite is produced through a series of phosphorylation steps once the compound is inside the target cells .
Aplicaciones Científicas De Investigación
TenofovirBis(L-alanineIsopropylEster)Amide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleotide analogs and their interactions with viral enzymes. In biology and medicine, it is primarily used for its antiviral properties, particularly against HBV and HIV. The compound has shown significant efficacy in preclinical models, with improved pharmacokinetics and higher bioavailability compared to other tenofovir prodrugs .
Mecanismo De Acción
The mechanism of action of TenofovirBis(L-alanineIsopropylEster)Amide involves its conversion to the active metabolite tenofovir diphosphate within the target cells. This metabolite inhibits viral replication by acting as a chain terminator during the synthesis of viral DNA. The compound achieves this by competing with natural nucleotides for incorporation into the viral DNA, ultimately leading to the termination of DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to TenofovirBis(L-alanineIsopropylEster)Amide include tenofovir disoproxil fumarate and tenofovir alafenamide fumarate. These compounds also belong to the class of nucleotide analogs and are used in antiviral therapies .
Uniqueness: What sets this compound apart from its counterparts is its improved pharmacokinetic profile and higher bioavailability. This results in a more potent antiviral effect at lower doses, reducing the risk of side effects and improving patient compliance .
Propiedades
Fórmula molecular |
C21H34N7O6P-2 |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(1S)-1-carboxylatoethyl]-propan-2-ylamino]phosphoryl]-propan-2-ylamino]propanoate |
InChI |
InChI=1S/C21H36N7O6P/c1-12(2)27(15(6)20(29)30)35(33,28(13(3)4)16(7)21(31)32)11-34-14(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,12-16H,8,11H2,1-7H3,(H,29,30)(H,31,32)(H2,22,23,24)/p-2/t14-,15+,16+/m1/s1 |
Clave InChI |
KOQYFCUNPYXXDA-PMPSAXMXSA-L |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N([C@@H](C)C(=O)[O-])C(C)C)N([C@@H](C)C(=O)[O-])C(C)C |
SMILES canónico |
CC(C)N(C(C)C(=O)[O-])P(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)N(C(C)C)C(C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


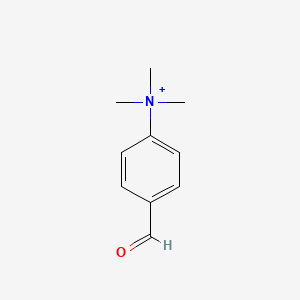
![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
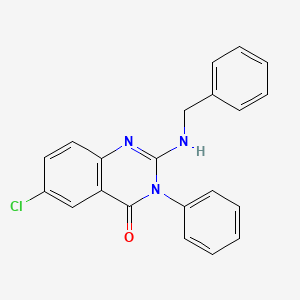
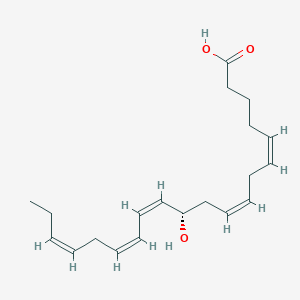
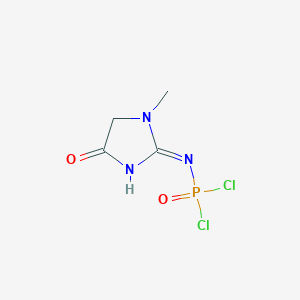
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
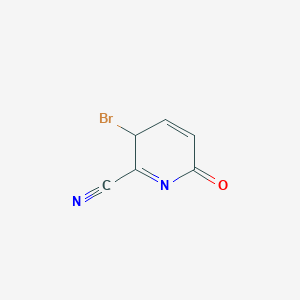

![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)
![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)
![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)
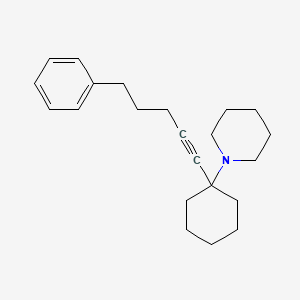
![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)
